![molecular formula C15H18N10O5S3 B601313 S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole CAS No. 74228-11-8](/img/structure/B601313.png)
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole
Overview
Description
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a derivative of Cefmetazole, a bactericidal cephalosporin . It has a molecular formula of C15H18N10O5S3 and a molecular weight of 514.57 . The compound appears as a white to off-white solid .
Molecular Structure Analysis
The compound contains a total of 54 bonds, including 36 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also features 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . Additionally, it contains 1 aliphatic carboxylic acid and 1 secondary amide .Physical And Chemical Properties Analysis
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole has a melting point of 131-132°C . Its InChI Key is KQMPASGWEJSRBK-DOMZBBRYSA-N .Scientific Research Applications
Agricultural Uses
In agriculture, these compounds can be used as plant growth regulators, herbicides, and fungicides, contributing to crop protection and yield improvement.
Each of these fields offers a rich area for exploration and development using S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole . The compound’s unique structure and properties make it a valuable tool in advancing scientific research across these diverse applications .
properties
IUPAC Name |
(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPASGWEJSRBK-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747431 | |
Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole | |
CAS RN |
74228-11-8 | |
Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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